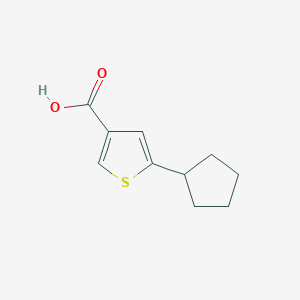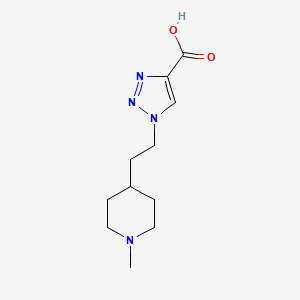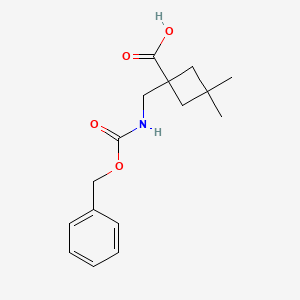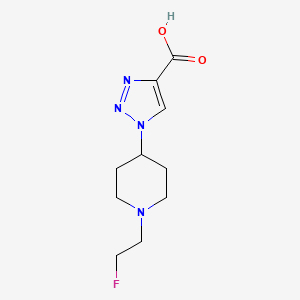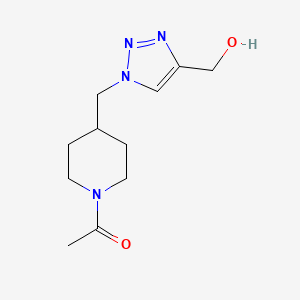
4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
“4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have unique electronic, optical, and redox properties owing to their small HOMO-LUMO gap and high polarizability of a sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole”, often involves autopolymerization reactions using halogenated thiophene derivatives . In these reactions, hydrogen bromide gas is generated, which acts not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Molecular Structure Analysis
Thiophene is a heterocyclic compound with unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom . These properties lead to stabilization in various oxidation states and to excellent charge transport properties . Therefore, molecular structure modification is the most important strategy for material property control .
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .
Physical And Chemical Properties Analysis
Thiophene derivatives have received much attention because of their physical and chemical properties. They are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . They have unique electronic, optical, and redox properties owing to their small HOMO-LUMO gap and high polarizability of a sulfur atom .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Thiophene derivatives, including the compound , have been shown to exhibit significant antimicrobial properties . They are used in the development of new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens . The bromomethyl group in the compound can be utilized to create potent antimicrobial agents through further synthetic modifications.
Anti-inflammatory and Analgesic Properties
Research has indicated that thiophene derivatives can act as anti-inflammatory and analgesic agents. This makes them valuable in the treatment of chronic inflammatory diseases and pain management . The specific structure of “4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole” can be explored for developing novel drugs with fewer side effects.
Antitumor Activity
Thiophene derivatives are known to possess antitumor activities, making them candidates for cancer treatment research . The compound’s structure could be key in designing drugs that target specific pathways involved in cancer cell proliferation.
Corrosion Inhibition
In the field of material science, thiophene derivatives are used as corrosion inhibitors for metals . The “4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole” could be applied in coatings or treatments to protect industrial materials from corrosion.
Optoelectronic Applications
Thiophene-based conjugated polymers are integral in optoelectronic devices due to their excellent optical and conductive properties . The compound could be utilized in the synthesis of polymers for applications in organic light-emitting diodes (OLEDs) and solar cells.
Kinase Inhibition
Thiophene derivatives have been identified as kinase inhibitors, which are important in the treatment of various diseases, including cancer . The specific moiety of “4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole” can be leveraged to develop selective inhibitors that can modulate kinase activity.
Pharmaceutical Drug Development
Many commercially available drugs contain a thiophene nucleus due to its therapeutic importance. The compound can be a precursor in synthesizing drugs with a wide range of pharmacological activities, including anti-psychotic, anti-arrhythmic, anti-anxiety, and estrogen receptor modulating effects .
Wirkmechanismus
Target of Action
Thiophene-based compounds are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The interaction of thiophene-based compounds with their targets can lead to a variety of effects, including modulation of enzyme activity, receptor binding, and disruption of cell membrane integrity .
Biochemical Pathways
Thiophene-based compounds can affect multiple biochemical pathways, depending on their specific targets. For example, they can inhibit enzymes involved in inflammatory responses, modulate receptors involved in neurotransmission, or disrupt the integrity of microbial cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiophene-based compounds would depend on their specific chemical structure. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of thiophene-based compounds can include reduced inflammation, altered neurotransmission, or cell death in microbes, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiophene-based compounds .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-ethyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLDXWBTENSKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



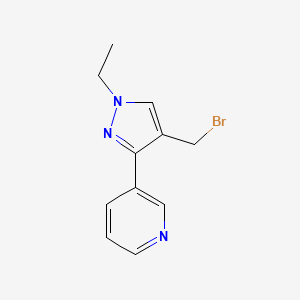
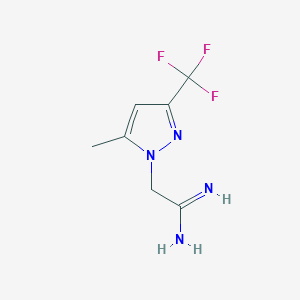
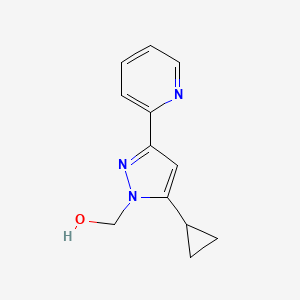
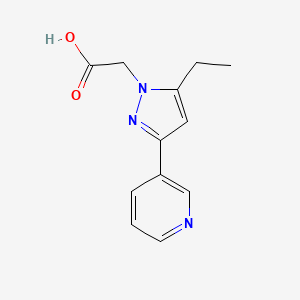
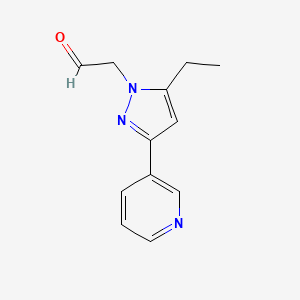

![2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1481946.png)
